molecular formula C14H15N3O4 B12527918 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate CAS No. 946148-85-2

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate

Katalognummer: B12527918
CAS-Nummer: 946148-85-2
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: VXGHNCAEIMCDOR-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate is a chemical compound with the molecular formula C10H11N3.C4H4O4 and a molecular weight of 289.2866 . This compound is known for its unique structure, which includes a pyridine ring and an imidazole ring connected through a methylene bridge. The fumarate part of the compound is derived from fumaric acid, contributing to its overall stability and solubility.

Vorbereitungsmethoden

The synthesis of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate typically involves the reaction of 2-(2-Methylimidazol-1-ylmethyl)pyridine with fumaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Analyse Chemischer Reaktionen

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine or imidazole rings, using reagents such as halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a pyridine ring, an imidazole ring, and a fumarate moiety, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

946148-85-2

Molekularformel

C14H15N3O4

Molekulargewicht

289.29 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;2-[(2-methylimidazol-1-yl)methyl]pyridine

InChI

InChI=1S/C10H11N3.C4H4O4/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10;5-3(6)1-2-4(7)8/h2-7H,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

VXGHNCAEIMCDOR-WLHGVMLRSA-N

Isomerische SMILES

CC1=NC=CN1CC2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CC1=NC=CN1CC2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.